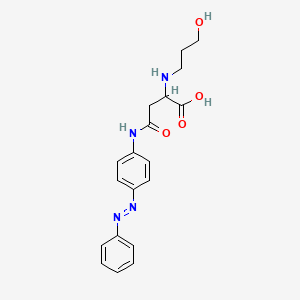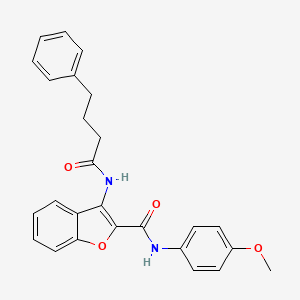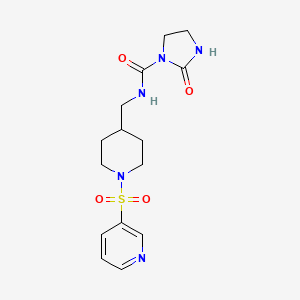
4-fluoro-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-fluoro-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a chemical compound with potential applications . It is related to Saflufenacil, a herbicide used for controlling broadleaf weeds .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide with NH4Cl and iron powder . The reaction is carried out in water at 50 °C .Molecular Structure Analysis
The molecular structure of related compounds shows high structural affinity concerning molecular and packing structures . The planarity of the peptide bond confers high stability, favoring its tendency to acquire a resonant structure in the peptide segment and in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reduction of a nitro group to an amino group . This reaction is facilitated by the presence of iron powder and NH4Cl .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include a solid form, solubility in ethanol, and a molecular weight of 135.16 .Aplicaciones Científicas De Investigación
Fluorogenic Reagents and Sensors
Fluorobenzamides and related structures have been explored as fluorogenic reagents for detecting biological thiols. Such compounds, like 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, have negligible fluorescence by themselves but exhibit intense fluorescence upon reacting with thiols, making them useful for bioanalytical applications (Toyo’oka et al., 1989). This property is leveraged in high-performance liquid chromatography for detecting thiol-containing compounds in biological samples.
Antimicrobial Applications
Compounds containing fluorine and 1,3,4-oxadiazole rings have been investigated for their antimicrobial properties. The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs against a range of bacteria and fungi (Desai et al., 2013). These studies contribute to the development of new antimicrobial agents with potential for treating various infections.
Material Science and Polymer Applications
Aromatic polyamides incorporating 1,3,4-oxadiazole or benzonitrile units exhibit good thermal stability and solubility in certain solvents, making them suitable for creating thin, flexible films with potential applications in electronics and material science (Sava et al., 2003).
Therapeutic Research
Research into related structures has explored their therapeutic potential. For instance, compounds with fluorobenzamide and 1,3,4-oxadiazole structures have been synthesized for investigating their efficacy as antimicrobial agents. This includes studies on novel fluorine-containing derivatives for potential use as antimicrobial agents, highlighting the role of fluorine atoms in enhancing activity (Desai et al., 2013; Desai et al., 2013).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “4-fluoro-N-((5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” could include further exploration of its potential applications, such as its use as a mGluR1 antagonist . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
Propiedades
IUPAC Name |
4-fluoro-N-[[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S/c1-9(2)18-12(21)8-24-15-20-19-13(23-15)7-17-14(22)10-3-5-11(16)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,17,22)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGLVWBRKSMOEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
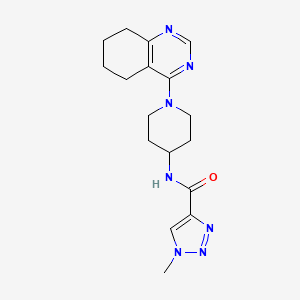

![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)
![N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)thiophene-2-sulfonamide](/img/structure/B2372884.png)
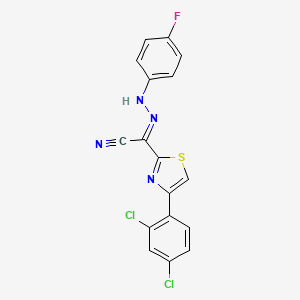
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)
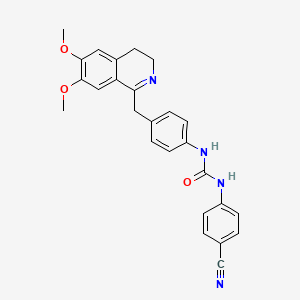
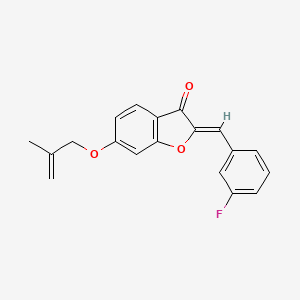

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)
